2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
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Overview
Description
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid is an organic compound characterized by the presence of an acetylamino group, a trifluoromethoxy-substituted phenyl ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetyl group to form the acetylamino moiety.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group to the phenyl ring.
Formation of Propanoic Acid: Introduction of the propanoic acid moiety through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group may interact with enzymes or receptors, while the trifluoromethoxy group can influence the compound’s overall reactivity and stability. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxyphenyl moiety but differs in the functional groups attached to the phenyl ring.
2-Chloro-4-(trifluoromethoxy)phenylacetamide: Similar in having a trifluoromethoxy group but differs in the presence of a chloro group and an acetamide moiety.
Uniqueness
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an acetylamino group and a trifluoromethoxy group makes it a versatile compound for various applications.
Properties
CAS No. |
500912-21-0 |
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Molecular Formula |
C12H12F3NO4 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12F3NO4/c1-7(17)16-10(11(18)19)6-8-2-4-9(5-3-8)20-12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
UBBKYYPMLIMJNV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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